Harmalacidine
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Overview
Description
This compound has garnered significant attention due to its potent cytotoxic properties, particularly against human leukemia cell lines . Harmalacidine is one of the many alkaloids found in Peganum harmala, which has been traditionally used for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of harmalacidine involves the extraction of alkaloids from the seeds of Peganum harmala. The process typically includes:
Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Harmalacidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as harmaline.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Harmaline and other reduced forms.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Harmalacidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its effects on cell signaling pathways and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly against leukemia.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Harmalacidine exerts its effects primarily through the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) . It induces apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Harmine: Another indole alkaloid from Peganum harmala with similar cytotoxic properties.
Harmaline: A reduced form of harmalacidine with notable pharmacological effects.
Vasicinone: A quinazoline alkaloid with antiproliferative activity.
Uniqueness: this compound stands out due to its potent cytotoxicity against leukemia cells and its specific mechanism of action targeting mitochondrial and protein tyrosine kinase pathways . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
26579-69-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
InChI Key |
MWEGNYFSTKOOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)NCC3 |
Origin of Product |
United States |
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